molecular formula C20H23N3O5 B5640627 5,5-dimethyl-3-[2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidine-2,4-dione

5,5-dimethyl-3-[2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidine-2,4-dione

Cat. No. B5640627
M. Wt: 385.4 g/mol
InChI Key: WFVZSROROSUPNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spiro(oxazolidinediones) involves novel families of compounds prepared from different precursors such as 1-hydroxy-1-carboxyethylisoin- dol-3-one or primary amide derivatives. These syntheses typically employ starting materials like 2-bromobenzoic acid amides or N-alkylated isoquinolin-1,3,4(2H)-triones to construct complex spirocyclic structures (Wrobel & Dietrich, 1994). Additionally, green synthesis methods have been developed for producing spiro[indoline-3,3'-[1,2,4]triazolidine]-2,5'-diones, highlighting the move towards environmentally friendly and efficient synthesis routes (Ahsan et al., 2022).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds like the one in focus is characterized by spiro-heteroquaternary stereogenic centers, which can be constructed with high levels of diastereo- and enantioselectivity. Such structural complexity is essential for the compound's interaction with biological systems and its potential applications in pharmaceuticals (Yang et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving spirocyclic compounds often include 1,3-dipolar cycloaddition reactions, highlighting their reactivity and potential for creating diverse derivatives with various functional groups (Satheeshkumar et al., 2020). These reactions are crucial for the functionalization and further modification of the core spirocyclic structure.

Physical Properties Analysis

The physical properties of spirocyclic oxazolidinediones and related compounds, such as solubility, melting point, and crystalline structure, are influenced by their complex molecular architecture. These properties are critical for understanding the compound's behavior in different environments and potential applications (Li et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications of spirocyclic compounds. Studies on the synthesis and structure-activity relationships of spirooxazolidine-2,4-diones related to muscarinic agonists illustrate the significance of molecular structure in determining chemical behavior and potential as pharmaceutical agents (Tsukamoto et al., 1993).

properties

IUPAC Name

5,5-dimethyl-3-[2-(1-methyl-2-oxospiro[indole-3,4'-piperidine]-1'-yl)-2-oxoethyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-19(2)16(25)23(18(27)28-19)12-15(24)22-10-8-20(9-11-22)13-6-4-5-7-14(13)21(3)17(20)26/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVZSROROSUPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)O1)CC(=O)N2CCC3(CC2)C4=CC=CC=C4N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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